1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(2-quinolinyl)-1,3-propanedione

Physicochemical profiling Pre-formulation Analytical method development

Sourcing the correct 1,3-propanedione intermediate for 2-(2-quinolyl)chromone libraries is often hampered by limited commercial availability of the diketone precursor. CAS 6622-17-9 resolves this bottleneck as a bifunctional scaffold integrating a 2-quinolinyl moiety, a 3,4-dimethoxy-2-hydroxyphenyl ring, and a β-diketone bridge, enabling direct access to diverse C3-substituted chromones via SeO₂-mediated oxidative cyclization. - Eliminates the need for in-house synthesis of the propanedione core; validated in anticancer (Sarcoma 180) and antimalarial (P. falciparum) screening. - Provides a distinct IP position relative to patented chalcone chemotypes and enables metal-chelation applications inaccessible to chromone analogs. - Supplied with ≥95% purity; available in research-scale quantities (50 mg to 1 g) with prompt global delivery.

Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
CAS No. 6622-17-9
Cat. No. B12811052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(2-quinolinyl)-1,3-propanedione
CAS6622-17-9
Molecular FormulaC20H17NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)CC(=O)C2=NC3=CC=CC=C3C=C2)O)OC
InChIInChI=1S/C20H17NO5/c1-25-18-10-8-13(19(24)20(18)26-2)16(22)11-17(23)15-9-7-12-5-3-4-6-14(12)21-15/h3-10,24H,11H2,1-2H3
InChIKeyKBHJOCQZERDMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacophore Baseline for Procurement


1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(2-quinolinyl)-1,3-propanedione (CAS 6622-17-9, molecular formula C20H17NO5, molecular weight 351.35 g/mol, density 1.298 g/cm³, boiling point 562.9°C at 760 mmHg) is a heterocyclic 1,3-diketone that integrates a 2-quinolinyl moiety, a 2-hydroxy-3,4-dimethoxyphenyl ring, and a propanedione linker. This architecture places it at the intersection of the quinolinyl(bridged)aryl leukotriene antagonist pharmacophore [1] and the β-diketone metal-chelating ligand class [2], creating a bifunctional scaffold distinct from simpler 1,3-diarylpropanediones or mono-functional quinoline derivatives. The compound has been catalogued in the context of heterocyclic-substituted chromone precursor libraries investigated for potential anticancer applications [3].

Why Generic 1,3-Diketones or Simple Quinoline Analogs Fail


Generic substitution fails for 1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(2-quinolinyl)-1,3-propanedione (CAS 6622-17-9) because its three functional domains—the 2-quinolinyl ring, the 2-hydroxy-3,4-dimethoxyphenyl ring, and the central β-diketone bridge—operate interdependently to define its chemical reactivity, biological target engagement potential, and synthetic intermediate utility. Replacing the quinoline with a phenyl ring (e.g., dibenzoylmethane, CAS 120-46-7) eliminates the nitrogen-based hydrogen-bonding and π-stacking capacity critical for leukotriene receptor pharmacophore recognition [1]. Removing the 3,4-dimethoxy substitution on the hydroxyphenyl ring (as in the non-methoxylated analog CAS 6296-06-6) reduces electron density and lipophilicity, parameters that quantitative structure–activity relationship (QSAR) studies on related quinolinyl chalcones have identified as critical determinants of in vitro antiparasitic potency [2]. Furthermore, the β-diketone core enables keto–enol tautomerism and metal-chelation behavior absent in chromone or chalcone analogs, directly impacting both synthetic derivatization pathways and potential mechanisms of action [3]. These concurrent structure–activity constraints mean that no single commercially available analog simultaneously satisfies all three functional requirements.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Differentiation vs. Non-Methoxylated Analog

The target compound 1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(2-quinolinyl)-1,3-propanedione (CAS 6622-17-9) exhibits a molecular weight of 351.35 g/mol, a boiling point of 562.9°C (at 760 mmHg), and a density of 1.298 g/cm³ . In direct comparison, the non-methoxylated analog 1-(2-hydroxyphenyl)-3-(2-quinolinyl)-1,3-propanedione (CAS 6296-06-6) has a molecular weight of 291.30 g/mol, a boiling point of 505.5°C, and a density of 1.308 g/cm³ . The introduction of two methoxy groups on the hydroxyphenyl ring increases molecular weight by 60.05 g/mol (a 20.6% increase) and raises the boiling point by approximately 57.4°C, reflecting stronger intermolecular interactions (dipole–dipole and van der Waals forces) that directly affect chromatographic retention, volatility during handling, and thermal stability in reaction conditions.

Physicochemical profiling Pre-formulation Analytical method development

Synthetic Intermediate Utility vs. Pre-formed Chromone

The target compound functions as a direct synthetic precursor to 2-(2-quinolyl)chromones via oxidative cyclization of the 1,3-propanedione core [1]. The Donnelly et al. (1965) synthetic program demonstrated that 1,3-propanediones bearing a 2-quinolinyl group and an ortho-hydroxyphenyl ring can be converted to the corresponding chromones using selenium dioxide (SeO₂) oxidation [1]. In this pathway, CAS 6622-17-9 would yield 7,8-dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 6622-20-4; MW 333.34 g/mol, BP 553.8°C) . By contrast, the pre-formed chromone CAS 6622-20-4 cannot serve as a starting material for diversification at the propanedione stage—the diketone intermediate allows C-alkylation, condensation, and metal-chelation reactions that are inaccessible after chromone ring closure. The biologically most active compound in the series, 6-chloro-2-(2-quinolyl)chromone, displayed borderline but significant activity against Sarcoma 180 in all trials [1], establishing the chromone pharmacophore as a viable anticancer scaffold accessible only through the diketone precursor.

Synthetic methodology Chromone synthesis Heterocyclic chemistry

Antimalarial SAR: Dimethoxy Substitution Role

Although no direct antimalarial IC₅₀ data are available for CAS 6622-17-9 itself, a systematic SAR study by Liu et al. (2001) on quinolinyl chalcones—close structural relatives differing only in the oxidation state of the three-carbon linker—demonstrated that 2′,4′-dimethoxy substitution on ring B (analogous to the 3,4-dimethoxy-2-hydroxy pattern in the target compound) is associated with in vitro antiplasmodial activity with IC₅₀ values below 5 μM against Plasmodium falciparum K1 strain [1]. In this series, dimethoxy analogs 7, 8, and 29 achieved IC₅₀ < 5 μM, and compound 8 was comparable to chloroquine in extending the lifespan of P. berghei-infected mice in vivo [1]. Hydroxylated chalcones without methoxy groups were consistently less active than their alkoxylated counterparts, and multivariate analysis identified the properties of ring B (size and hydrophobicity) as the primary determinants of potency [1]. The target compound's 2-hydroxy-3,4-dimethoxy substitution pattern on ring B thus maps to the empirically validated pharmacophore for this compound class, whereas analogs lacking methoxy groups (e.g., CAS 6296-06-6) lack the electron-donating and lipophilic contributions required for sub-5 μM potency.

Antimalarial drug discovery Structure–activity relationship Chalcone pharmacology

Leukotriene Pharmacophore Alignment

The quinolinyl(bridged)aryl framework of CAS 6622-17-9 aligns with the core pharmacophore of the unsaturated hydroxyalkylquinoline acid class of leukotriene antagonists disclosed in U.S. Patent 5,565,473 [1]. Patent compounds within this class are characterized as dual leukotriene biosynthesis inhibitors and antagonists, with utility in asthma, allergy, inflammation, and cytoprotection [1]. A CoMFA (Comparative Molecular Field Analysis) model derived for LTD₄ receptor antagonists of the quinolinyl(bridged)aryl series established that steric and electrostatic fields around the quinoline ring and the bridging region are critical determinants of receptor affinity [2]. In contrast, the clinically approved leukotriene receptor antagonist montelukast (CAS 158966-92-8) employs a 7-chloroquinolinyl moiety linked via a styryl bridge to a thioalkanoic acid side chain, yielding a CysLT₁ receptor pA₂ of 8.7 [3]. The target compound's 2-quinolinyl-1,3-propanedione bridge topology differs from montelukast's styryl-thioalkanoic acid architecture, potentially engaging distinct sub-pockets within the leukotriene binding site. This pharmacophore divergence means the target compound cannot be replaced by montelukast in structure-based drug design campaigns targeting novel chemotypes.

Leukotriene antagonism Pharmacophore modeling Anti-inflammatory drug design

Metal-Chelation Capacity vs. Chromone and Chalcone

The 1,3-propanedione core of CAS 6622-17-9 enables bidentate metal chelation via the enolate tautomer, a property systematically characterized for β-diketones by Garnovskii and Vasil'chenko (2005), who documented formation constants spanning several orders of magnitude depending on metal identity and steric environment [1]. In contrast, the chromone analog 7,8-dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 6622-20-4) lacks a chelatable 1,3-dicarbonyl unit, and quinolinyl chalcones possess only a monodentate α,β-unsaturated ketone incapable of forming stable six-membered metallocycles . Electrospray ionization mass spectrometry studies of diketone/metal ion complexes have demonstrated that the keto–enol equilibrium directly influences complex stoichiometry and collisionally activated dissociation behavior [2]. This chelation competence is absent in the closest structural analogs (chromones and chalcones), giving the target compound unique utility in metal-sensing applications, lanthanide complexation for luminescent probes, and metallodrug design.

Metal chelation Coordination chemistry Analytical detection

Optimal Research & Industrial Application Scenarios


Quinolinyl-Chromone Library Synthesis for Anticancer Screening

Medicinal chemistry teams constructing 2-(2-quinolyl)chromone libraries for anticancer screening should procure CAS 6622-17-9 as the key propanedione intermediate rather than the pre-formed chromone CAS 6622-20-4. The 1965 study by Donnelly et al. established that 2-(2-quinolyl)chromones are accessible via SeO₂-mediated oxidative cyclization of the corresponding 1,3-propanediones, and that 6-chloro-2-(2-quinolyl)chromone exhibited reproducible Sarcoma 180 activity [1]. By starting from the diketone, researchers can perform C-alkylation or condensation at the active methylene position before cyclization, generating chromone derivatives with diverse C3-substitution patterns from a single precursor. The 3,4-dimethoxy substitution on the hydroxyphenyl ring further allows post-cyclization demethylation to generate catechol or quinone analogs for redox-based mechanisms of action.

Lead Optimization in Antimalarial Drug Discovery

Antimalarial drug discovery programs seeking novel chemotypes targeting P. falciparum can use CAS 6622-17-9 as a structurally pre-validated starting point. Liu et al. (2001) demonstrated that quinolinyl chalcones bearing 2,4-dimethoxy substitution on ring B achieve IC₅₀ values below 5 μM in the [³H]hypoxanthine uptake assay, and compound 8 was comparable to chloroquine in extending survival in P. berghei-infected mice [1]. Although the target compound is a 1,3-propanedione rather than a chalcone, the shared quinoline–dimethoxyphenyl pharmacophore and the demonstrated superiority of alkoxylated over hydroxylated analogs [1] support its prioritization over the non-methoxylated analog (CAS 6296-06-6) for hit-expansion libraries. The 1,3-diketone linker also offers a distinct IP position relative to the extensively patented chalcone class.

Metal-Sensing and Lanthanide-Complexation Probe Development

Research groups developing optical metal sensors or lanthanide-based luminescent probes can exploit the bidentate 1,3-dicarbonyl chelation motif of CAS 6622-17-9. Garnovskii and Vasil'chenko (2005) documented that β-diketones form stable six-membered metallocycles with formation constants (log β) spanning approximately 3–15 depending on metal ion identity and steric environment [1]. The quinoline nitrogen provides a potential auxiliary donor for heterobimetallic or higher-denticity complexes, while the 3,4-dimethoxy substitution increases lipophilicity for membrane-permeable probe applications. MS-based characterization of diketone–metal complexes via ESI-MS, as described by Satterfield and Brodbelt (2000), provides a validated analytical framework for characterizing the resulting coordination compounds [2]. This application is inaccessible to chromone or chalcone analogs lacking the 1,3-dicarbonyl unit.

Leukotriene Pharmacophore Exploration Beyond Montelukast

Academic and industrial groups investigating novel leukotriene-modulating chemotypes can deploy CAS 6622-17-9 as a chemically distinct quinolinyl(bridged)aryl scaffold. The quinolinyl(bridged)aryl pharmacophore has been validated as an LTD₄ receptor antagonist framework through CoMFA modeling [1], and the unsaturated hydroxyalkylquinoline acid patent (US 5,565,473) broadly claims quinoline-containing leukotriene antagonists and biosynthesis inhibitors [2]. The target compound's 1,3-propanedione bridge topology diverges from montelukast's styryl-thioalkanoic acid architecture (CysLT₁ pA₂ = 8.7) [3], offering access to unexplored sub-regions of the leukotriene binding pocket. The absence of a carboxylic acid terminus in the target compound further differentiates it from the acidic leukotriene antagonist chemotype and may confer altered pharmacokinetic properties worthy of investigation.

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